

6-Bromo-2-chloronicotinic acid CAS number and molecular weight.

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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinic acid

Cat. No.: B1521761

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An In-depth Technical Guide to 6-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-2-chloronicotinic acid**, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its applications as a versatile building block in the development of novel therapeutics and other functional molecules. Detailed protocols, safety information, and spectroscopic data interpretation are also presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction

Halogenated nicotinic acid derivatives are a class of compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of halogen substituents onto the pyridine ring can significantly modulate the parent molecule's

physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **6-Bromo-2-chloronicotinic acid**, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide aims to serve as a detailed technical resource for professionals engaged in research and development that involves this versatile compound.

Chemical Properties and Data

A thorough understanding of the fundamental properties of **6-Bromo-2-chloronicotinic acid** is crucial for its handling, reaction design, and analytical characterization.

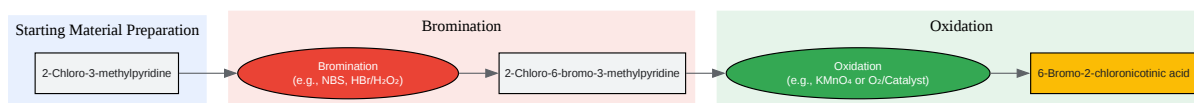
Property	Value	Source(s)
CAS Number	1060815-67-9	
Molecular Formula	C ₆ H ₃ BrClNO ₂	
Molecular Weight	236.45 g/mol	
Appearance	Solid (form may vary)	
SMILES	OC(=O)c1ccc(Br)nc1Cl	
InChI	1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)	

Synthesis of 6-Bromo-2-chloronicotinic Acid

While a specific, peer-reviewed synthesis for **6-bromo-2-chloronicotinic acid** is not readily available in the searched literature, a plausible synthetic route can be devised based on established methodologies for the preparation of related halogenated nicotinic acids. A potential pathway could involve the oxidation of a suitable precursor, such as 2-chloro-6-bromo-3-methylpyridine.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **6-Bromo-2-chloronicotinic acid**.



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Caption: Proposed synthetic workflow for **6-Bromo-2-chloronicotinic acid**.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous transformations found in the literature for similar compounds, such as the synthesis of 6-chloronicotinic acid.^{[1][2]}

Step 1: Bromination of 2-Chloro-3-methylpyridine

- To a solution of 2-chloro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).
- The reaction mixture is stirred at an appropriate temperature (this may range from room temperature to elevated temperatures) for a sufficient time to ensure complete conversion.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, the reaction is quenched, and the product, 2-chloro-6-bromo-3-methylpyridine, is isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Oxidation of 2-Chloro-6-bromo-3-methylpyridine

- The 2-chloro-6-bromo-3-methylpyridine is dissolved in an appropriate solvent (e.g., a mixture of water and pyridine or an organic solvent like chlorobenzene).

- A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while maintaining the temperature. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst like cobalt acetate can be employed.[2]
- The reaction is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).
- After cooling, the reaction mixture is worked up to remove the oxidant byproducts.
- The aqueous solution is then acidified to precipitate the crude **6-Bromo-2-chloronicotinic acid**.
- The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to yield the pure product.[1]

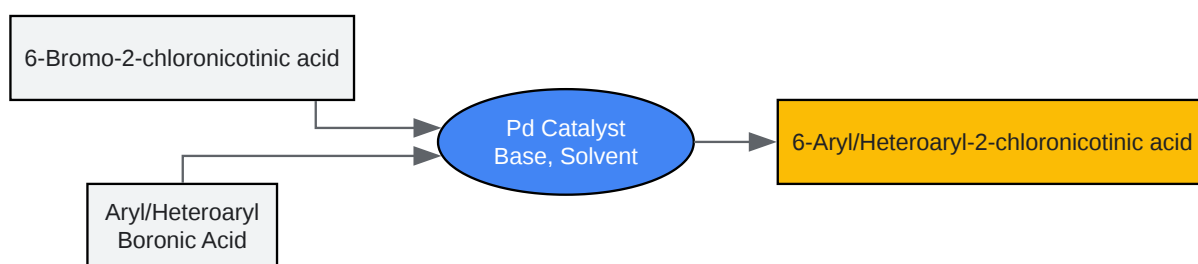
Applications in Research and Drug Development

6-Bromo-2-chloronicotinic acid is a valuable building block in organic synthesis, primarily due to its two distinct halogen substituents which can be selectively functionalized.

Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity allows for regioselective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling Workflow



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Caption: Suzuki-Miyaura coupling of **6-Bromo-2-chloronicotinic acid**.

This selective functionalization is a powerful tool for generating libraries of substituted nicotinic acid derivatives for screening in drug discovery programs. The resulting 6-aryl-2-chloronicotinic acids can then undergo further modifications, such as nucleophilic aromatic substitution at the 2-position or amide bond formation at the carboxylic acid.

Synthesis of Fused Heterocycles

The functional groups of **6-Bromo-2-chloronicotinic acid** can be utilized in cyclization reactions to construct fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

Medicinal Chemistry Applications

Halogenated nicotinic acids and their derivatives have been explored for a variety of therapeutic applications. While specific studies on **6-Bromo-2-chloronicotinic acid** are not abundant in the public domain, related compounds have shown potential as:

- Antibacterial agents: By inhibiting essential metabolic pathways in bacteria.
- Anti-inflammatory agents.
- Agrochemicals: As active ingredients in pesticides and herbicides.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra for **6-Bromo-2-chloronicotinic acid** are not readily available, its ^1H and ^{13}C NMR spectra can be predicted based on the analysis of structurally similar compounds.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to display six distinct signals for the six carbon atoms in the molecule, including the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine, the bromine, and the carboxylic acid group.

Safety and Handling

6-Bromo-2-chloronicotinic acid should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Inhalation: Avoid breathing dust.
- Contact: Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-2-chloronicotinic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for selective functionalization, enabling the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, potential applications, and safety considerations. As research in drug discovery continues to evolve, the utility of such strategically functionalized intermediates is expected to grow.

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